Boc-3-(3-benzothienyl)-DL-alanine

Overview

Description

Synthesis Analysis

The synthesis of Boc-3-(3-benzothienyl)-DL-alanine involves a multi-step process starting with the condensation of diethyl acetamidomalonate with 3-benzothienylmethyl halide to form DL-arylamino acid ethyl ester derivatives. This is followed by partial hydrolysis to obtain the monoethyl ester and subsequent decarboxylation to yield the D-amino acid derivative. Enzymatic resolution separates the mixture into N-acetyl-L-amino acid and the unchanged D-amino acid derivative. The D-amino acid's optical purity is confirmed through HPLC analysis of its GITC derivative. Finally, the free D-amino acids are converted to their Boc-protected form using di-tert-butyldicarbonate in a reaction mixture containing tert-butyl alcohol, water, and sodium hydroxide .

Molecular Structure Analysis

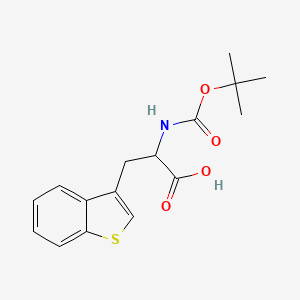

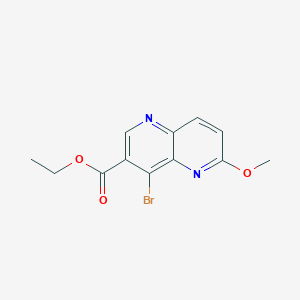

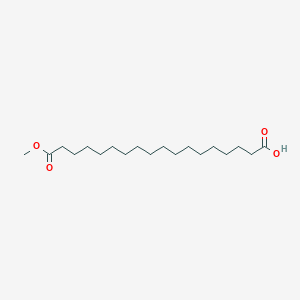

The molecular structure of Boc-3-(3-benzothienyl)-DL-alanine is characterized by the presence of a benzothienyl group, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. This moiety is attached to the alanine backbone at the beta position. The Boc (tert-butoxycarbonyl) group is used as a protecting group for the amino functionality during synthesis, which can be removed under acidic conditions to yield the free amino acid .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Boc-3-(3-benzothienyl)-DL-alanine include condensation, partial hydrolysis, decarboxylation, enzymatic resolution, and protection of the amino group. The Boc-protected amino acid can undergo further reactions, such as deprotection under acidic conditions, which is a common step in peptide synthesis. The Boc group is stable under basic conditions but is removed with acids like trifluoroacetic acid, which is used in the synthesis of [3-beta-(2-thienyl)-L-alanine]-8-lysine-vasopressin .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-(3-benzothienyl)-DL-alanine are not explicitly detailed in the provided papers. However, the properties can be inferred based on the structure and the synthesis process. The compound is likely to be a white to off-white crystalline solid, with specific optical rotation values depending on the purity and concentration of the D- and L- enantiomers. The presence of the benzothienyl group suggests potential aromaticity and conjugation, which could affect the compound's UV absorption properties. The Boc group increases the steric bulk and provides protection for the amino group, influencing solubility and reactivity .

Relevant Case Studies

The synthesis of Boc-3-(3-benzothienyl)-DL-alanine is a foundational step in the production of more complex peptides, as demonstrated in the synthesis of [3-beta-(2-thienyl)-L-alanine]-8-lysine-vasopressin. This peptide, synthesized using solution techniques, shows significant pharmacological properties, including oxytocic, avian vasodepressor, rat pressor, and antidiuretic activities. The synthesis involves the stepwise addition of amino acids using active ester and DCC coupling techniques, followed by deprotection and oxidative cyclization to form the final cyclic peptide structure. The pharmacological case study illustrates the potential applications of Boc-3-(3-benzothienyl)-DL-alanine in medicinal chemistry and drug development .

Scientific Research Applications

Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine

This research focused on synthesizing DL-arylamino acid ethyl ester derivatives of beta-(3-pyridyl)-DL-alanine, and beta-(3-benzo[b]thienyl)-DL-alanine. These derivatives were synthesized through a series of chemical reactions, including condensation, partial hydrolysis, decarboxylation, and enzymatic resolution. The resulting D-amino acids were converted to D-BOC derivatives, showcasing the compound's utility in complex chemical syntheses (Rao et al., 2009).

Cationic Methacrylate Polymers Containing Chiral Amino Acid Moieties

This study involved the polymerization of methacrylate containing amino acid-based chiral monomers, including Boc-L-alanine methacryloyloxyethyl ester (Boc-Ala-HEMA). The polymerization process was controlled to create well-defined amino acid-based polymers, useful in applications like drug delivery and the study of pH-responsive materials (Kumar et al., 2012).

The Synthesis of Peptides Containing Purine and Pyrimidine Derivatives of DL-alanine

This research explored the incorporation of base-bearing amino acids, including DL-β-(uracil-1-yl)alanine and DL-β-(thymin-1-yl)alanine, into peptides. The study utilized t-butoxycarbonyl (t-BOC) for the protection of the α-amino group, underscoring the role of Boc-protected amino acids in peptide synthesis (Doel et al., 1974).

3-[2-(2-Quinoxalinyl)benzoxazol-5-yl]alanine Derivative – A Specific Fluoroionophore for Ni(II)

This study described the synthesis of N-Boc-3-[2-(2-quinoxalinyl)benzoxazol-5-yl]alanine methyl ester, a compound useful in peptide chemistry. It explored the compound's spectroscopic properties and its interaction with metal ions, highlighting the potential applications in fields like biochemistry and materials science (Milewska et al., 2005).

A Facile Method for the Side-Chain Protection of α-Methyl-β-3, 4-dihydroxyphenyl-L-alanine (αMeDopa)

In this research, the protection of αMeDopa was achieved using di-tert-butyl dicarbonate (Boc2O), demonstrating the relevance of Boc in protecting amino acids during complex peptide synthesis (Hsieh & Demaine, 1991).

Block Copolymers of Poly(ε-caprolactone) with pH-Responsive Side-Chain Amino Acid Moieties

This study synthesized diblock copolymers with ε-caprolactone and amino acid-based acrylate monomers, utilizing tert-butyloxycarbonyl (Boc)-alanine for the creation of pH-responsive block copolymers. These materials have implications in drug delivery systems (Azmeera et al., 2020).

Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization

This research demonstrated the synthesis of (R)-Boc-2-methylproline, an essential component in the synthesis of veliparib, a poly(ADP-ribose) polymerase inhibitor. The study highlights the compound's utility in medicinal chemistry (Kolaczkowski et al., 2019).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin or eye contact, wash off with soap and plenty of water or flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name |

3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURVSBJYXHTRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-(3-benzothienyl)-DL-alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)

![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)